[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone
Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone is a complex organic compound that features a combination of benzodioxole, piperazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole derivative, which is then reacted with piperazine under controlled conditions. The resulting intermediate is further reacted with a piperidine derivative to form the final compound. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are possible at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
Medically, the compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone
- [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]methanone
Uniqueness
Compared to similar compounds, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone features an ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a unique candidate for specific applications where the ethoxy group plays a crucial role.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4/c1-2-32-24-6-3-21(4-7-24)18-28-11-9-23(10-12-28)27(31)30-15-13-29(14-16-30)19-22-5-8-25-26(17-22)34-20-33-25/h3-8,17,23H,2,9-16,18-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDIWXKZXQEYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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